molecular formula C18H20FNO2S B2849472 3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide CAS No. 2034326-45-7

3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide

Cat. No.: B2849472
CAS No.: 2034326-45-7
M. Wt: 333.42
InChI Key: XZTPAUVWENRGKZ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide is a useful research compound. Its molecular formula is C18H20FNO2S and its molecular weight is 333.42. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Sensing

Compounds with specific structural features, such as those incorporating fluorophenyl and thiophene units, have been studied for their potential in fluorescence-based sensing. For instance, derivatives of antimony(V) with pyrene and perylene units have demonstrated utility in the turn-on fluorescence sensing of fluoride ions in water, even at sub-ppm concentrations. This application signifies the potential of structurally similar compounds in environmental monitoring and analysis (Hirai et al., 2016).

Anticancer Applications

Sulfonamide derivatives, particularly those incorporating thiophen-2-yl and fluorophenyl groups, have been explored for their anticancer properties. These compounds have shown promise as inhibitors of human carbonic anhydrase (hCA) isoenzymes IX and XII, which are relevant targets for anticancer drug development. The selective inhibition of these isoenzymes by certain sulfonamides suggests the potential therapeutic applications of compounds with similar structural motifs in oncology (Gul et al., 2018).

Drug Development and Synthesis

The structural flexibility of compounds containing fluorophenyl and thiophene units enables their application in the synthesis of various therapeutic agents. For instance, the development of novel surfactant-like fluorophores for probing the aggregation of amphiphilic compounds has implications for drug delivery systems and the design of biomedical imaging agents (Zhang et al., 2012). Additionally, the facile synthesis of fluorine-containing pyrazole-based thiazole derivatives has been explored for their antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Desai et al., 2012).

Molecular Imaging

Compounds with specific fluorophenyl and thiophene functionalities have also been considered in the development of positron emission tomography (PET) radiotracers. These are used for imaging applications in neuroscience, particularly for studying cannabinoid receptors in the brain, demonstrating the potential use of structurally related compounds in biomedical imaging and diagnostics (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-15-5-2-1-4-14(15)7-8-17(21)20-18(9-11-22-12-10-18)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTPAUVWENRGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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